Isobornyl methacrylate

Catalog No.
S8066902
CAS No.
64114-51-8
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobornyl methacrylate

CAS Number

64114-51-8

Product Name

Isobornyl methacrylate

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Isobornyl methacrylate (IBOMA, CAS 64114-51-8) is a bulky, bicyclic methacrylate monomer utilized as a reactive diluent in UV-curable systems, adhesives, and composites. Characterized by its bridged nonpolar camphene-derived side group, IBOMA imparts steric hindrance to polymer chains, yielding homopolymers with high glass transition temperatures (Tg of 110°C to 150°C) and low polymerization shrinkage [1]. Unlike highly volatile lower alkyl methacrylates, IBOMA features a low viscosity (10–15 cPs at 25°C) combined with a high boiling point and low vapor pressure, making it processable for 100%-solids formulations [2]. Its procurement value lies in its ability to reduce formulation viscosity prior to curing while enhancing the thermal stability, weatherability, and moisture resistance of the final crosslinked network [3].

Research & Procurement Fit

High-Tg methacrylate for rigid block synthesis
Bio-based carbon content (renewable feedstock origin)
Low polymerization shrinkage profile
Controlled radical polymerization compatibility

Substituting IBOMA with generic alternatives like methyl methacrylate (MMA) or isobornyl acrylate (IBOA) compromises formulation stability and cured performance. While MMA is a common hard monomer, its high volatility and strong odor create evaporation and safety issues in open-bath 3D printing or coating applications, whereas IBOMA acts as a low-vapor-pressure reactive diluent that remains stable in the vat [1]. Furthermore, MMA exhibits significantly higher volumetric shrinkage upon polymerization, leading to warpage and internal stress in precision molded parts [2]. Conversely, substituting IBOMA with its acrylate analog, IBOA, sacrifices thermal rigidity; IBOA yields a much lower glass transition temperature (Tg ~88–96°C) compared to IBOMA (Tg ~110–150°C) and alters curing kinetics, making IBOA unsuitable for applications requiring maximum high-temperature mechanical integrity [3].

Substitution Risk

Thermal profile mismatch

Conventional methacrylates (MMA, styrene) exhibit significantly lower homopolymer Tg; direct substitution may reduce upper service temperature by more than 50 °C.

Bio-based content gap

Petroleum-derived alternatives carry 0% renewable carbon, undermining sustainability certifications. IBOMA’s renewable fraction cannot be matched by generic methacrylates.

Shrinkage stress and dimensional accuracy

Replacing IBOMA with standard diluents (e.g., TEGDMA) can increase polymerization gap formation and shrinkage stress, altering dimensional fidelity in precision composites.

Thermal Rigidity vs. Acrylate Analog

IBOMA provides significantly higher thermal rigidity compared to its acrylate counterpart, Isobornyl acrylate (IBOA). While IBOA homopolymers typically exhibit a Tg between 88°C and 96°C, IBOMA homopolymers reach a Tg of 110°C to 150°C due to the added steric hindrance of the alpha-methyl group on the methacrylate backbone combined with the bulky bicyclic ring [1]. This dictates the selection of IBOMA for high-temperature coatings and rigid structural polymers.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataIBOMA (Tg = 110°C - 150°C)
Comparator Or BaselineIBOA (Tg = 88°C - 96°C)
Quantified Difference22°C to 54°C higher Tg for IBOMA
ConditionsHomopolymer thermal analysis via DSC

Essential for formulating automotive clearcoats and 3D printing resins that must resist softening and deformation at elevated temperatures.

Homopolymer Tg advantage
Head-to-head
PIBMA Tg 202 °C vs. PMMA 132 °C (+53%)
Reported 70 °C higher Tg expands continuous-use thermal window for hard-block domains.
Triblock copolymer DSC data; PIBMA retained >2 MPa UTS at 150 °C.

Low-Volatility Reactive Diluent Capability

Unlike methyl methacrylate (MMA), which is highly volatile, IBOMA functions as a stable reactive diluent. IBOMA possesses a low vapor pressure (0.11 mmHg at 25°C) and a high boiling point, ensuring it remains in the liquid resin during processing [1]. This allows formulators to reduce the viscosity of high-molecular-weight oligomers without the evaporation risks associated with MMA [2].

Evidence DimensionVapor Pressure and Volatility
Target Compound DataIBOMA (0.11 mmHg at 25°C, low evaporation loss)
Comparator Or BaselineMMA (approx. 29-30 mmHg at 25°C, high evaporation loss)
Quantified Difference>250x lower vapor pressure for IBOMA
ConditionsStandard ambient temperature and pressure (25°C)

Enables the safe formulation of 100%-solids UV-curable resins and open-vat 3D printing materials without compromising workplace safety or formulation consistency.

Bio-based carbon content
Cross-study
IBOMA 71% renewable carbon vs. MMA/styrene 0%
Quantifiable sustainability advantage for bio-preferred certification pathways.
Verified across multiple commercial suppliers; derived from camphene.

Enhanced Hydrophobicity and Reduced Hygroscopicity

The incorporation of the large, nonpolar bicyclic isobornyl group imparts spatial hindrance that protects the polymer backbone from hydrolytic attack. Consequently, IBOMA exhibits significantly lower hygroscopicity and water absorption compared to standard short-chain methacrylates like MMA [1]. This structural hydrophobicity translates directly into measurable weather resistance and moisture barrier properties in the cured film [2].

Evidence DimensionHygroscopicity / Water Resistance
Target Compound DataIBOMA (Highly hydrophobic, low moisture uptake)
Comparator Or BaselineMMA (Moderate to high moisture uptake)
Quantified DifferenceSignificantly lower water absorption due to nonpolar bicyclic shielding
ConditionsCured polymer film environmental exposure

Prevents swelling, degradation, and loss of optical clarity in outdoor coatings, optical adhesives, and electronic encapsulants exposed to high humidity.

Shrinkage reduction in composites
Head-to-head
IBOMA vs. TEGDMA: gap formation reduced (p=0.032), shrinkage stress reduced (p=0.013)
Supports low-shrinkage formulation strategy without compromising mechanical conversion.
Bis-GMA resin, 65 wt% filler; degree of conversion and flexural properties maintained.

Volumetric Shrinkage and Stress Mitigation

The bulky, bridged bicyclic structure of IBOMA provides substantial free volume within the polymer network, which counteracts the density increase normally associated with vinyl polymerization. When used as a reactive diluent or co-monomer, IBOMA significantly reduces overall polymerization shrinkage and internal shrinkage stress compared to small-molecule methacrylates like MMA or TEGDMA [1].

Evidence DimensionPolymerization Shrinkage Stress
Target Compound DataIBOMA-modified resin systems
Comparator Or BaselineStandard MMA or TEGDMA-based resins
Quantified DifferenceSubstantial reduction in volumetric shrinkage and internal stress
ConditionsPhotopolymerization of nanogel-modified or bulk composite resins

Critical for preventing delamination, micro-cracking, and warping in precision 3D printed parts and dental composites.

Propagation rate coefficient (kp)
Head-to-head
Lowest kp among cycloalkyl/functional methacrylates studied
Slower propagation benefits controlled radical polymerization (RAFT, NMP, ATRP) for block copolymer precision.
PLP/MWD technique; HPMA kp >2× MMA, IBOMA similar to DMA.
High-temperature rubber reinforcement
Head-to-head
PIBOMA reinforces SBR from −20 to 180 °C; UHMWPE fails above ~125 °C
Extends reinforcing temperature ceiling by at least 55 °C, enabling under-hood and high-heat applications.
DMTA on vulcanizates; PIBOMA Tg up to 201 °C, Tonset up to 230 °C.

High-Fidelity SLA/DLP 3D Printing Resins

Leveraging IBOMA's low polymerization shrinkage and low volatility, it serves as a reactive diluent in stereolithography (SLA) and digital light processing (DLP) resins. It reduces the viscosity of the prepolymer mixture without evaporating from the resin vat, while ensuring the printed part maintains high dimensional accuracy and high Tg [1].

Automotive and High-Solid Clear Coatings

Due to the thermal rigidity (Tg > 110°C) and hydrophobicity provided by the isobornyl cage, IBOMA is utilized in automotive clearcoats and weather-resistant industrial coatings. It imparts scratch resistance and prevents moisture-induced degradation or loss of gloss over time, outperforming standard MMA-based formulations [2].

Dental Composites and Structural Adhesives

The ability of IBOMA to mitigate internal shrinkage stress while maintaining high hardness makes it a functional co-monomer for dental restoratives and precision structural adhesives. It prevents micro-leakage and delamination that typically occur when highly crosslinked networks shrink during rapid photopolymerization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature TPEs & adhesives
Rigid hard-block monomer with reported high Tg
Upper service temperature retention above 120 °C; tensile strength at elevated temperature
Low-shrinkage dental composites & 3D printing resins
Reduced polymerization shrinkage stress and gap formation
Dimensional accuracy, degree of conversion, flexural properties in filled resins
Bio-based high-solids industrial coatings
High renewable carbon fraction combined with high Tg contribution
VOC compliance, bio-preferred certification, coating hardness and durability
Controlled radical polymerization for block copolymers
Low propagation rate coefficient supporting chain-end control
Molecular weight distribution, dispersity, block copolymer fidelity in RAFT/NMP/ATRP

Physical Description

Liquid
Clear liquid; [MSDSonline]

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Boiling Point

112-117 °C at 0.33 kPa

Heavy Atom Count

16

Density

0.980 @ 25 °C

Decomposition

Thermal decomposition releases oxides of carbon. /Formulation: >99% Isobornyl methacrylate/

Vapor Pressure

0.11 [mmHg]
0.11 mm Hg @ 25 °C /Estimated/

Metabolism Metabolites

Small quantities of methacrylates may readily be metabolized by saponification into the alcohol and methacrylic acid. The latter may form an acetyl-coenzyme A derivative, which then enters the normal lipid metabolism. /Methacrylates/
Acrylates and methacrylates are detoxified predominantly via conjugation with glutathione via the Michael addition reaction or glutathione-S-transferase. They are also likely to be hydrolyzed via carboxylesterases. The lower molecular weight esters are rapidly metabolized and eliminated, therefore, will not likely cause cumulative toxicity. /Acrylates andMethacrylates/

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF ISOBORNEOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID; REACTION OF METHACRYLIC ACID WITH CAMPHENE.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

An air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere. The stability of this product should be checked periodically; typically every 90 days for bulk containers. Materials recommended for packaging include: stainless steel, mild steel, aluminum, glass, /high density polyethylene, polypropylene or polytetrafluoroethylene/. /Formulation: >99% Isobornyl methacrylate/
To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/

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